molecular formula C15H20ClNO4S B2435053 [1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid CAS No. 929850-34-0

[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B2435053
CAS No.: 929850-34-0
M. Wt: 345.84
InChI Key: PVRBTYSULFFZLN-UHFFFAOYSA-N
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Description

“[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid” is a chemical compound with the CAS Number: 929850-34-0 . Its molecular formula is C15H20ClNO4S and it has a molecular weight of 345.85 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20ClNO4S/c16-12-4-6-13 (7-5-12)22 (20,21)17-11-15 (10-14 (18)19)8-2-1-3-9-15/h4-7,17H,1-3,8-11H2, (H,18,19) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Characterization

  • Transition Metal Complexes : The compound has been used in synthesizing transition metal complexes, particularly with Co(II), Ni(II), Cu(II), and Zn(II). These complexes were studied for their antioxidant properties and inhibitory activities against xanthine oxidase, with the zinc complex exhibiting significant inhibitory activity (Ikram et al., 2015).

Medicinal Chemistry

  • Antimicrobial Agents : Derivatives of the compound have been synthesized and assessed for their antimicrobial activity. In particular, formazans synthesized from a Mannich base of this compound showed moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans (Sah et al., 2014).

Organic Synthesis

  • Catalysis : The compound's derivatives, like cyclohexyl acetate, have been catalyzed using solid acids, offering an alternative to traditional sulfuric acid in organic synthesis. This approach is particularly noteworthy for its environmental friendliness and efficiency (Liu Mei-yan, 2007).

Biochemical Analysis

  • Tyrosine Metabolites : In biochemical research, derivatives of this compound, specifically cis- and trans-4-hydroxycyclohexylacetic acid, were identified as metabolites in the urine of a child with transient tyrosinemia. This suggests its potential role in metabolic pathways related to amino acids like tyrosine (Niederwieser et al., 1978).

Polymer Science

  • Poly(azo-ester-imide) Synthesis : The compound has been used in the synthesis of optically active poly(azo-ester-imide)s, indicating its utility in creating specialized polymers with specific optical properties (Hajipour et al., 2009).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

2-[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c16-12-4-6-13(7-5-12)22(20,21)17-11-15(10-14(18)19)8-2-1-3-9-15/h4-7,17H,1-3,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRBTYSULFFZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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